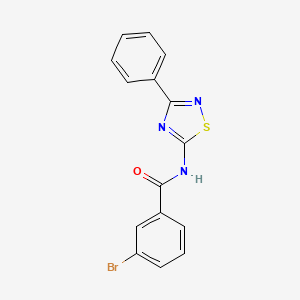

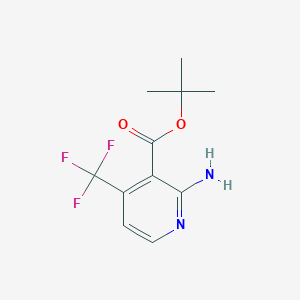

![molecular formula C12H12N4O B2767431 N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-42-2](/img/structure/B2767431.png)

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

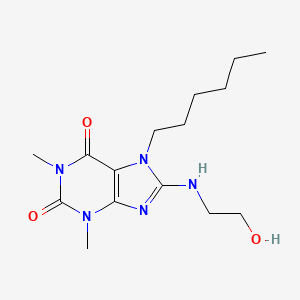

N-[2-(3-Pyridinyl)-4-pyrimidinyl]propanamide is a chemical compound with the molecular formula C12H12N4O . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide consists of 12 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

This compound has been utilized as a catalyst in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene . The process involves a bimetallic metal–organic framework material that facilitates the Michael addition amidation reaction. The catalyst shows good efficiency and can be reused multiple times without a significant reduction in activity, achieving an isolated yield of pyridyl benzamide up to 82% .

Development of Pharmacophores

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide serves as a pharmacophore in the development of molecules with significant biological and therapeutic value . Pharmacophores are essential for designing new drugs as they represent the molecular framework necessary for the structure-activity relationship of drug action.

Synthesis of Benzamides

The compound is involved in the synthesis of new N-[2-(3,4)-aminophenyl]benzamides . These benzamides contain a pharmacophoric 2-(arylamino)pyrimidine fragment, which is crucial for the development of various pharmaceuticals due to its interaction with biological targets.

Metal-Free Organic Reactions

It has been used in metal-free organic reactions to form N-(Pyridin-2-yl)amides . The reaction conditions are mild and do not require metal catalysts, which is advantageous for green chemistry applications. This method promotes C–C bond cleavage using iodine and tert-butyl hydroperoxide (TBHP) in toluene .

Amide Bond Construction

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide plays a role in the construction of amide bonds, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . The synthesis of amides is a fundamental reaction in organic chemistry, and this compound provides an alternative substrate for such syntheses.

Green Chemistry Applications

The compound’s use in catalysis and metal-free reactions aligns with the principles of green chemistry . It contributes to the development of environmentally friendly synthetic methods by reducing the need for hazardous substances and promoting the recyclability of catalysts.

Safety and Hazards

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water. If eye irritation persists, get medical advice or attention. If inhaled, remove the person to fresh air and keep comfortable for breathing .

Mécanisme D'action

Target of Action

Similar compounds like netupitant are known to target theNeurokinin 1 (NK1) receptor . NK1 receptors play a crucial role in transmitting pain signals in the central nervous system and are also involved in the vomiting reflex .

Mode of Action

Compounds like netupitant, which are nk1 receptor antagonists, work bycompetitively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system (CNS) . This inhibition of NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

Nk1 receptor antagonists like netupitant are known to affect theneurokinin pathway . By blocking the NK1 receptors, these drugs inhibit the binding of substance P, a key neurotransmitter in this pathway. This can lead to downstream effects such as the prevention of nausea and vomiting, particularly those induced by chemotherapy .

Pharmacokinetics

For netupitant, a similar compound, the pharmacokinetic data is as follows :

These properties can significantly impact the bioavailability and efficacy of the drug .

Result of Action

Nk1 receptor antagonists like netupitant can preventchemotherapy-induced nausea and vomiting (CINV) by inhibiting the binding of substance P to NK1 receptors in the central nervous system .

Action Environment

For instance, Netupitant’s blood plasma levels are expected to increase when combined with inhibitors of the liver enzyme CYP3A4 and lowered when combined with inductors of this enzyme .

Propriétés

IUPAC Name |

N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-2-11(17)15-10-5-7-14-12(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNLHTHXORPIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)

![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2767369.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)